molecular formula C11H9N3 B6360912 5-(1H-Pyrrol-1-yl)-1H-indazole CAS No. 383142-43-6

5-(1H-Pyrrol-1-yl)-1H-indazole

Cat. No.: B6360912
CAS No.: 383142-43-6
M. Wt: 183.21 g/mol
InChI Key: NBMNIXINRYBMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-Pyrrol-1-yl)-1H-indazole is a heterocyclic compound that features both pyrrole and indazole rings

Biochemical Analysis

Biochemical Properties

5-(1H-pyrrol-1-yl)-1H-indazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with dihydrofolate reductase and enoyl ACP reductase enzymes, exhibiting inhibitory effects . These interactions suggest that this compound could potentially be used in the development of antimicrobial agents due to its ability to inhibit key enzymes involved in bacterial metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied to understand its influence on cell function. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to suppress cell growth and increase cell-specific glucose uptake rates in recombinant Chinese hamster ovary cells . Additionally, this compound has been found to influence the production of monoclonal antibodies, indicating its potential utility in biotechnological applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s structure allows it to interact with active sites of enzymes, leading to inhibition of their activity. For example, it has been shown to bind to the active sites of dihydrofolate reductase and enoyl ACP reductase, thereby inhibiting their function . These interactions result in downstream effects on cellular processes, including alterations in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have indicated that the compound maintains its stability under various conditions, allowing for consistent experimental results . Long-term exposure to this compound has been associated with sustained inhibitory effects on enzyme activity and cellular processes, highlighting its potential for prolonged use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has shown that at lower doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . These findings underscore the importance of determining optimal dosage ranges for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound has been shown to affect metabolic flux and alter metabolite levels within cells . These interactions are critical for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its effects on enzyme activity and cellular processes . Post-translational modifications and targeting signals are involved in directing the compound to its subcellular destinations, ensuring its proper function and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrrol-1-yl)-1H-indazole typically involves the condensation of pyrrole with indazole derivatives. One common method includes the reaction of 2-nitro-1,4-phenylenediamine with pyrrole under acidic conditions to form 2-nitro-4-(1H-pyrrol-1-yl)aniline. This intermediate is then reduced using thiourea dioxide and sodium hydroxide to yield 4-(1H-pyrrol-1-yl)benzene-1,2-diamine. Finally, this compound undergoes cyclization in the presence of a base and carbon disulfide to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing the reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrrol-1-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and indazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyrrole or indazole rings.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-Pyrrol-1-yl)indole
  • 5-(1H-Pyrrol-1-yl)benzimidazole
  • 5-(1H-Pyrrol-1-yl)pyridine

Uniqueness

5-(1H-Pyrrol-1-yl)-1H-indazole is unique due to its combination of pyrrole and indazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications .

Properties

IUPAC Name

5-pyrrol-1-yl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-2-6-14(5-1)10-3-4-11-9(7-10)8-12-13-11/h1-8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMNIXINRYBMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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